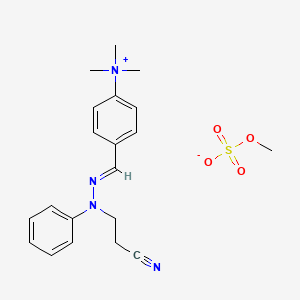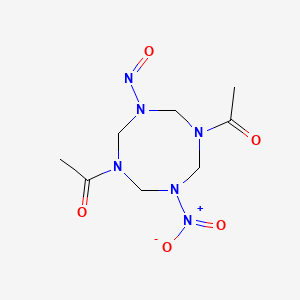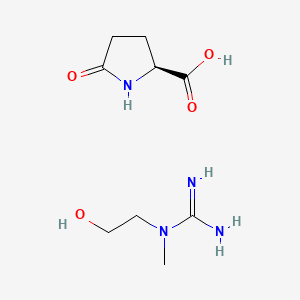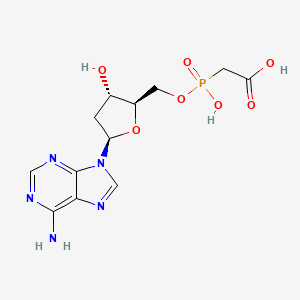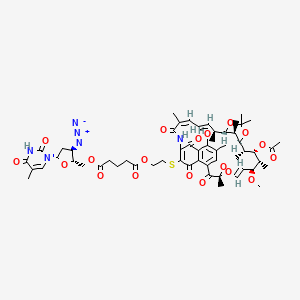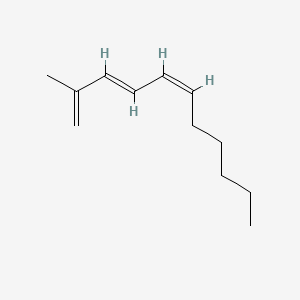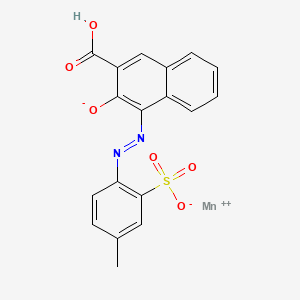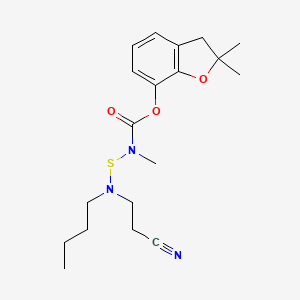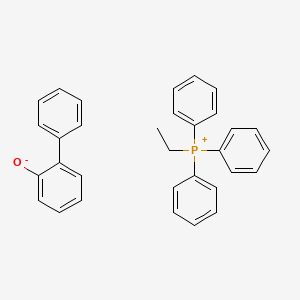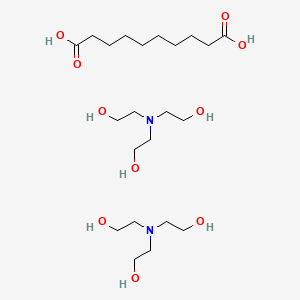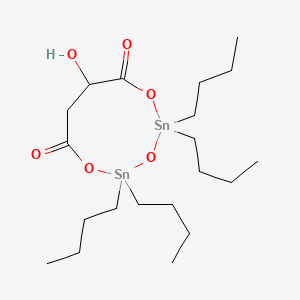
2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione is a complex organotin compound known for its unique structure and properties This compound is characterized by the presence of two tin atoms within a trioxadistannonane ring, which is further substituted with butyl groups and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione typically involves the reaction of tetrabutylstannane with specific organic precursors under controlled conditions. One common method involves the reaction of tetrabutylstannane with a suitable diketone in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trioxadistannonane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced under specific conditions to yield different organotin derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone derivative, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s organotin structure makes it a candidate for studying biological interactions and potential antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione exerts its effects is primarily through its ability to form stable complexes with other molecules. The tin atoms in the compound can coordinate with various ligands, facilitating catalytic reactions. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interactions with other molecules. These properties make it an effective catalyst and a versatile compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylheptane-3,5-dione: Known for its β-diketone structure, it is used in similar applications but lacks the organotin component.
Tetrabutylstannane: A simpler organotin compound used in organic synthesis but does not have the trioxadistannonane ring structure.
Uniqueness
2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione is unique due to its dual tin atoms within a trioxadistannonane ring, which imparts distinct chemical properties and reactivity. This makes it more versatile and effective in certain catalytic and synthetic applications compared to similar compounds.
Properties
CAS No. |
85702-85-8 |
|---|---|
Molecular Formula |
C20H40O6Sn2 |
Molecular Weight |
613.9 g/mol |
IUPAC Name |
2,2,4,4-tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione |
InChI |
InChI=1S/C4H6O5.4C4H9.O.2Sn/c5-2(4(8)9)1-3(6)7;4*1-3-4-2;;;/h2,5H,1H2,(H,6,7)(H,8,9);4*1,3-4H2,2H3;;;/q;;;;;;2*+1/p-2 |
InChI Key |
MYSOUECRFAEIOD-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(OC(=O)CC(C(=O)O[Sn](O1)(CCCC)CCCC)O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
